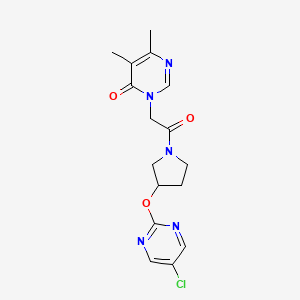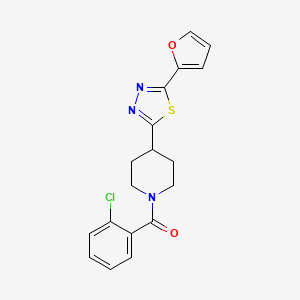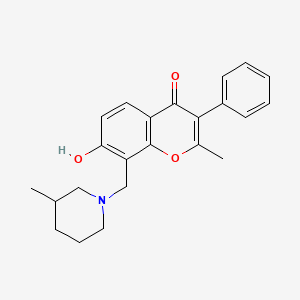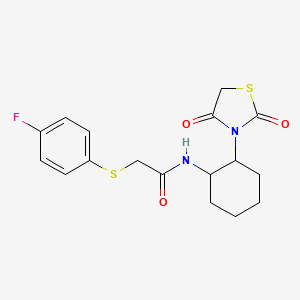
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Molecular Recognition and Drug Design
Pyrimidines, including those with specific substituents similar to the compound , play a crucial role in biology and medicine. Their significance is highlighted by their presence in DNA and RNA bases, underlining their foundational role in genetics and cellular functions. Research on pyrimidine derivatives, such as those involving chloropyrimidine groups, has been focused on understanding their molecular recognition processes. These processes are vital for the targeted action of pharmaceuticals, where hydrogen bonding with specific targets can influence drug efficacy and specificity. Studies on the tautomeric forms of pyrimidine cations and their hydrogen bonding capabilities underscore their potential in designing drugs with precise molecular targeting capabilities (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antimicrobial and Insecticidal Applications
Pyrimidine-linked heterocyclic compounds have been synthesized and evaluated for their antimicrobial and insecticidal activities. The synthesis involves cyclocondensation processes under specific conditions, leading to compounds that exhibit significant biological activities. These activities include action against various microorganisms and pests, suggesting potential applications in developing new antimicrobial agents and insecticides. Such research contributes to addressing challenges in public health and agriculture by providing a foundation for developing new treatments and pest control methods (Deohate & Palaspagar, 2020).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis of pyrimidine derivatives and their evaluation as antimicrobial agents have been a significant area of research. These studies involve the preparation of a series of compounds with pyrimidine cores and assessing their effectiveness against various bacterial and fungal pathogens. The goal is to identify compounds with potent antimicrobial properties that could be further developed into new antibiotics. This research is crucial in the ongoing battle against antimicrobial resistance, highlighting the potential of pyrimidine derivatives in contributing to the development of novel antimicrobial drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Nonlinear Optical Materials
Pyrimidine derivatives have also been explored for their potential in nonlinear optics (NLO), an area of physics and materials science that deals with the interaction of light with materials in non-linear ways. Such materials are crucial for applications in photonics, including optical computing and telecommunications. Research into the structural parameters, electronic properties, and NLO capabilities of thiopyrimidine derivatives provides valuable insights into designing materials with enhanced NLO properties. This research underscores the versatility of pyrimidine derivatives, extending their applications beyond biological systems into advanced materials science (Hussain et al., 2020).
Propiedades
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-10-11(2)20-9-22(15(10)24)8-14(23)21-4-3-13(7-21)25-16-18-5-12(17)6-19-16/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAHQMOZJGHJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2434049.png)
![7-hydroxy-3-methyl-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)


![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)

